GB1107

描述

Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis

GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. This compound Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.

科学研究应用

癌症治疗

半乳糖凝集素-3参与各种生物过程,包括趋化性和血管生成 {svg_1}. 它被发现对癌症进展起着重要作用 {svg_2}. 因此,GB1107 作为一种半乳糖凝集素-3 特异性抑制剂,可作为一种具有抗癌活性的有效药物 {svg_3}.

胃癌治疗

在一项研究中发现,半乳糖凝集素-3 介导了 WNT 和 STAT3 信号通路之间的串扰 {svg_4}. This compound 显着降低了 STAT3 和 β-连环蛋白的活化,并抑制了原位胃癌荷瘤小鼠的肿瘤生长 {svg_5}. 这表明 this compound 可能成为胃癌的潜在治疗药物 {svg_6}.

靶向蛋白质-碳水化合物相互作用

蛋白质-碳水化合物相互作用在调节细胞间和细胞-细胞外基质 (ECM) 相互作用中发挥重要作用,这些相互作用参与正常和疾病发展中的各种生物过程 {svg_7}. 作为一种半乳糖凝集素-3 抑制剂,this compound 可用于调节这些相互作用,从而可能影响细胞活化、生长调节、癌症转移和纤维化 {svg_8}.

趋化性调节

半乳糖凝集素,包括半乳糖凝集素-3,介导各种生物过程,包括趋化性 {svg_9}. 趋化性是指细胞响应化学刺激而移动的过程。 This compound 通过抑制半乳糖凝集素-3,可能被用于调节趋化性 {svg_10}.

血管生成控制

血管生成,即新血管的形成,是另一种由半乳糖凝集素介导的过程 {svg_11}. 用 this compound 抑制半乳糖凝集素-3 可能控制血管生成,这在包括癌症和心血管疾病在内的各种疾病中具有意义 {svg_12}.

凋亡调节

半乳糖凝集素-3 与凋亡的调节有关,凋亡是程序性细胞死亡的过程 {svg_13}. 通过抑制半乳糖凝集素-3,this compound 可能影响凋亡,这在许多生物过程和疾病中至关重要 {svg_14}.

作用机制

Target of Action

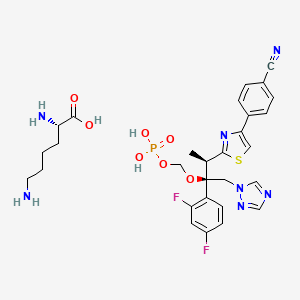

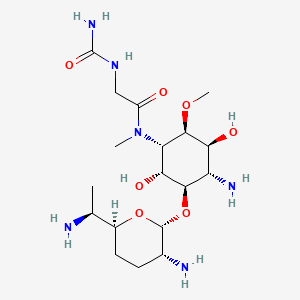

GB1107, also known as (2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol, is a potent, selective, and orally active inhibitor of Galectin-3 . Galectin-3 is a carbohydrate-binding protein that plays a central role in regulating mechanisms of diseases such as fibrosis, cancer, metabolic, inflammatory, and heart disease .

Mode of Action

this compound interacts with Galectin-3, inhibiting its function and thereby reducing the progression of diseases where Galectin-3 plays a key role . For instance, it has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model .

Biochemical Pathways

this compound affects several biochemical pathways. Galectin-3 is a key regulator of chronic inflammation in the lung, liver, and kidney and in the tumor microenvironment where it also instigates macrophage type change, angiogenesis, T-cell anergy, and immune escape . By inhibiting Galectin-3, this compound can mitigate these effects. Furthermore, this compound has been shown to increase tumor M1 macrophage polarization and CD8+ T-cell infiltration .

Pharmacokinetics

this compound is orally active, which means it can be administered by mouth and absorbed through the digestive system . It has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model . In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound shows no sign of excretion, indicating a potentially extended biological half-life .

Result of Action

The inhibition of Galectin-3 by this compound results in a reduction of profibrotic gene expression in liver myofibroblasts and displays antifibrotic activity in CCl4-induced liver fibrosis and bleomycin-induced lung fibrosis mouse models . It also reduces human and mouse lung adenocarcinoma growth and blocks metastasis in the syngeneic model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of inflammation, infection, or injury can activate macrophages, which are a major driver of the antitumor response . The effectiveness of this compound can also be influenced by the presence of other drugs, as it has been shown to potentiate the effects of a PD-L1 immune checkpoint inhibitor .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGJIUAIYDKFPC-DABHTEOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

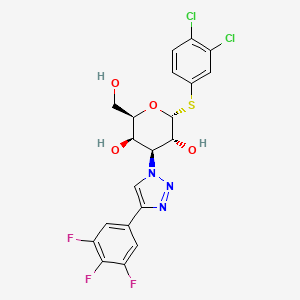

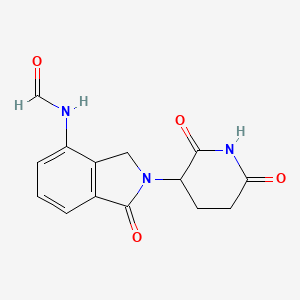

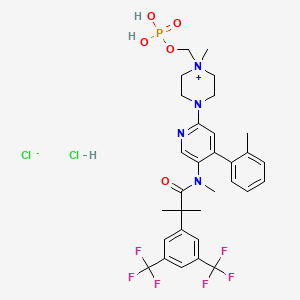

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)